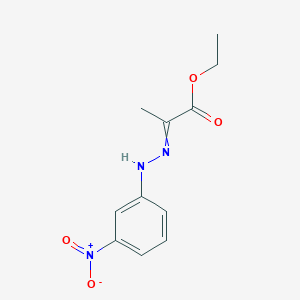
Ethyl pyruvate 3-nitrophenylhydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl pyruvate 3-nitrophenylhydrazone is a chemical compound with the molecular formula C11H13N3O4 It is a derivative of ethyl pyruvate and 3-nitrophenylhydrazine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl pyruvate 3-nitrophenylhydrazone typically involves the reaction of ethyl pyruvate with 3-nitrophenylhydrazine. The reaction is carried out in an organic solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or chromatography .
Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions: Ethyl pyruvate 3-nitrophenylhydrazone can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazones.
Scientific Research Applications
Ethyl pyruvate 3-nitrophenylhydrazone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory agent and its effects on cellular metabolism
Mechanism of Action
The mechanism of action of ethyl pyruvate 3-nitrophenylhydrazone involves its interaction with cellular components. It can inhibit the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and high mobility group box 1 (HMGB1). This inhibition helps reduce inflammation and protect tissues from damage. The compound also acts as a scavenger of reactive oxygen species (ROS), thereby preventing oxidative stress .
Comparison with Similar Compounds
Ethyl pyruvate: A derivative of pyruvic acid with anti-inflammatory properties.
Phenylhydrazones: A class of compounds with similar hydrazone moieties but different substituents on the phenyl ring.
Uniqueness: Ethyl pyruvate 3-nitrophenylhydrazone is unique due to the presence of both the ethyl pyruvate and 3-nitrophenylhydrazone moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C11H13N3O4 |
|---|---|
Molecular Weight |
251.24 g/mol |
IUPAC Name |
ethyl 2-[(3-nitrophenyl)hydrazinylidene]propanoate |
InChI |
InChI=1S/C11H13N3O4/c1-3-18-11(15)8(2)12-13-9-5-4-6-10(7-9)14(16)17/h4-7,13H,3H2,1-2H3 |
InChI Key |
SXBCOJHYBVQZQX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC(=CC=C1)[N+](=O)[O-])C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
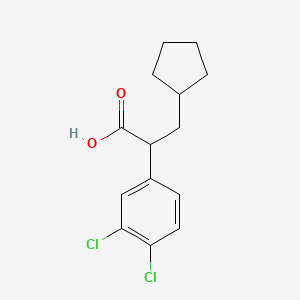
![1-Piperazinecarboxylic acid, 4-[5-(3-fluorophenyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-, 1,1-dimethylethyl ester](/img/structure/B8776345.png)
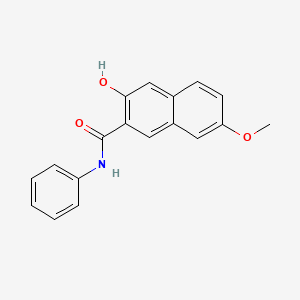
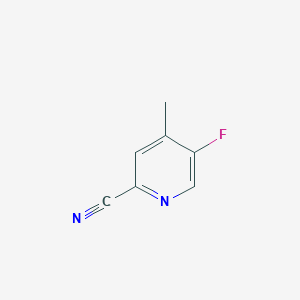
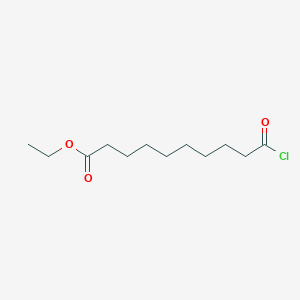
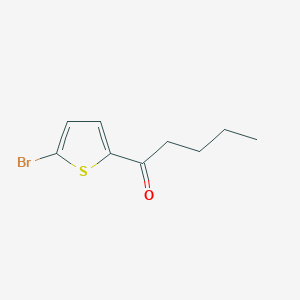
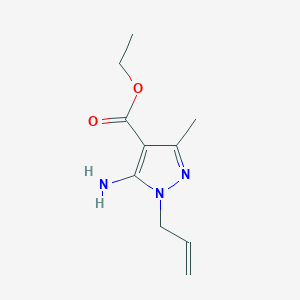
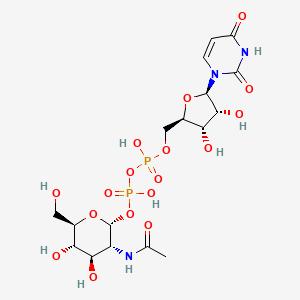
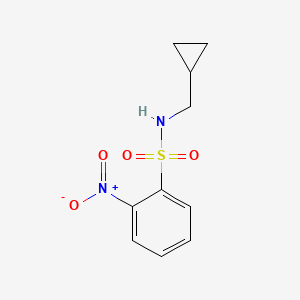
![N-[5-[(4-Boc-1-piperazinyl)methyl]-2-pyridyl]-5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-6-benzimidazolyl)pyrimidin-2-amine](/img/structure/B8776410.png)
![3-[4-(2-Fluoroethyl)piperazin-1-YL]propan-1-OL](/img/structure/B8776413.png)
![2-Chloro-5-[4-(trifluoromethyl)phenyl]pyridine](/img/structure/B8776428.png)
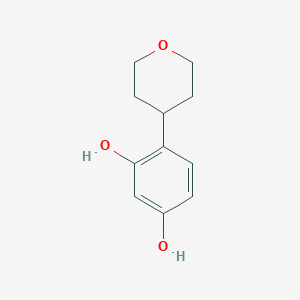
![2-(cyclopropylmethyl)-1H-benzo[d]imidazole](/img/structure/B8776440.png)
